4-Fluoro-6-azaindole

Description

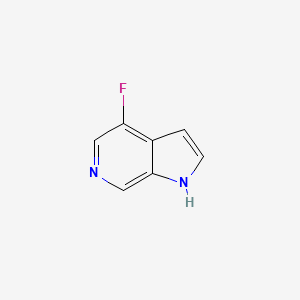

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEHYFFOPVMPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CN=CC(=C21)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901289957 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridine, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363380-64-6 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridine, 4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[2,3-c]pyridine, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 6 Azaindole and Its Derivatives

Strategic Approaches to 6-Azaindole (B1212597) Core Construction

The synthesis of the 6-azaindole (or 1H-pyrrolo[2,3-c]pyridine) core is typically achieved through one of two primary retrosynthetic disconnections: forming the pyrrole (B145914) ring from a pyridine (B92270) precursor or, less commonly, constructing the pyridine ring onto an existing pyrrole. mdpi.comunl.pt

Pyrrole Ring Formation from Pyridine Derivatives

The most prevalent strategy for synthesizing 6-azaindoles involves the annulation of a pyrrole ring onto a pre-functionalized pyridine starting material. mdpi.comunl.pt This approach mirrors many classical indole (B1671886) syntheses, though the electron-deficient nature of the pyridine ring can alter reactivity and necessitate modified conditions. mdpi.compitt.edu

Several established methods have been adapted for this purpose:

Leimgruber-Batcho Reaction : This two-step process begins with the reaction of a 4-methyl-3-nitropyridine (B1297851) with an N,N-dimethylformamide dimethyl acetal (B89532) to form an enamine, which then undergoes reductive cyclization to yield the 6-azaindole core. This method is a known pathway for producing 4-, 5-, and 6-azaindoles.

Bartoli Reaction : This reaction utilizes the interaction of a nitropyridine with an excess of a vinyl Grignard reagent to form the indole nucleus. It has been successfully applied to generate 4- and 6-azaindoles. researchgate.net

Fischer Indole Synthesis : Contrary to the notion that this method is ineffective for azaindoles, it has been shown to be an efficient route for 4- and 6-azaindoles, particularly when the starting pyridylhydrazine contains an electron-donating group.

Reissert Synthesis : The Reissert reaction, while more commonly used for indoles, has been effectively used to prepare 6-azaindole-2-carboxylate from 4-methyl-3-nitropyridine and diethyl oxalate, followed by hydrogenation.

Palladium-Catalyzed Reactions : Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions. mdpi.com Palladium-catalyzed cascade reactions, such as a C-N cross-coupling/Heck reaction sequence between amino-o-bromopyridines and alkenyl bromides, have been developed for the straightforward synthesis of all four azaindole isomers, including 6-azaindole. unl.ptacs.org Other palladium-catalyzed methods include the Sonogashira coupling of amino-halopyridines with alkynes, followed by cyclization. mdpi.com

Pyridine Ring Formation from Pyrrole Derivatives

A less common, alternative strategy involves constructing the six-membered pyridine ring onto a pyrrole derivative. rsc.org This approach often involves the regioselective cyclocondensation of N-protected 2-aminopyrroles with 1,3-dicarbonyl compounds or their equivalents to build the fused pyridine ring.

Specific Synthesis of 4-Fluoro-6-azaindole

The introduction of a fluorine atom onto the azaindole scaffold, especially at a specific position, presents a significant synthetic challenge. alfa-chemistry.com The synthesis of this compound and its derivatives has been a subject of medicinal chemistry research, leading to the development of specific methodologies. nih.gov The fluorination can be envisioned as occurring either before or after the construction of the bicyclic core. Strategies analogous to those used for other isomers, such as the Balz-Schiemann reaction on an amino-azaindole or quenching of a lithiated intermediate with an electrophilic fluorine source, are plausible routes. alfa-chemistry.com

Electrophilic Cyclization Reactions

Electrophilic cyclization reactions represent a powerful method for constructing the 6-azaindole core, often starting from 3-amino-4-methylpyridine (B17607) derivatives. chemrxiv.org

A notable electrophilic cyclization is the formal [4+1]-cyclization, where the four atoms of the 3-amino-4-methylpyridine system react with a one-carbon electrophilic component to form the pyrrole ring. chemrxiv.orgenamine.net This transformation is sensitive to the substitution pattern on the pyridine ring; substituents at the α-position (C2 or C6) can hinder the reaction. chemrxiv.org Various electrophilic agents have been employed in this strategy.

| Starting Pyridine | Electrophilic Agent | Product | Reference |

| 3-Amino-4-methylpyridine | Trifluoroacetic anhydride (B1165640) (TFAA) | 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole | chemrxiv.org |

| 3-Amino-4-methylpyridine | Vilsmeier-Haack reagent | 3-Formyl-6-azaindole | chemrxiv.org |

| 3-Amino-4-methyl-5-bromopyridine | Trifluoroacetic anhydride (TFAA) | 4-Bromo-2-trifluoromethyl-3-trifluoroacetyl-6-azaindole | chemrxiv.org |

| 3-Amino-4,5-dimethylpyridine | Trifluoroacetic anhydride (TFAA) | 4,5-Dimethyl-2-trifluoromethyl-3-trifluoroacetyl-6-azaindole | chemrxiv.org |

Trifluoroacetic anhydride (TFAA) plays a unique and crucial role in a specific application of the [4+1] cyclization strategy, leading to the formation of 2-trifluoromethyl-6-azaindole derivatives from 3-amino-4-methylpyridines. chemrxiv.orgenamine.net This reaction is notable for being a catalyst-free, simple, and scalable process. enamine.net

In this transformation, TFAA serves a dual purpose. It acts as the C1-bielectrophile required for the cyclization and also as a trifluoroacetylating agent, resulting in a product that is trifluoromethylated at the C2 position and trifluoroacetylated at the C3 position. chemrxiv.orgenamine.net

Mechanistic studies suggest that the reaction is initiated by the formation of a 1-(trifluoroacetyl)pyridin-1-ium salt. This intermediate is key to the process, as it activates the C4-methyl group, facilitating the subsequent cyclization cascade to form the pyrrole ring. The reaction is critically sensitive to steric hindrance around the pyridine nitrogen atom, which can prevent the formation of this essential pyridinium (B92312) salt intermediate and thus halt the reaction. chemrxiv.org

[4+1]-Cyclization Strategies

Fischer Indole Cyclization and its Adaptations for Azaindoles

The Fischer indole synthesis, a venerable method for indole formation, involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org While highly effective for many indole syntheses, its application to the electron-deficient pyridine ring system of azaindoles can be challenging. acs.orgnih.gov The key researchgate.netresearchgate.net-sigmatropic rearrangement step is often less efficient due to the electronic nature of the starting pyridylhydrazines. atlanchimpharma.com

A notable large-scale application involved the reaction of 2-bromo-6-hydrazinylpyridine (B1342697) sulfate (B86663) salt with an N-methyl amine partner in N,N-dimethylacetamide (DMA) at elevated temperatures in the presence of sulfuric acid to produce a racemic 6-azaindole building block in 63% yield. atlanchimpharma.com

Bartoli Indole Synthesis Protocol Applied to Azaindoles

The Bartoli indole synthesis has emerged as a powerful and flexible method for constructing substituted indoles, especially 7-substituted indoles, from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. scribd.comwikipedia.org A key advantage of this method is its ability to produce indoles with substitutions on both the carbocyclic and pyrrole rings. wikipedia.org The reaction proceeds through the formation of a nitrosoarene intermediate, which then reacts with a second equivalent of the Grignard reagent to form the indole ring. wikipedia.org

This methodology has been successfully applied to the synthesis of azaindoles. For instance, the this compound core, a key intermediate for HIV-1 attachment inhibitors, has been prepared via a Bartoli-type cyclization from a chloronitropyridine and excess vinylmagnesium bromide. scribd.com In a specific example, 7-bromo-6-azaindole was synthesized in 60% yield on a gram scale by treating 2-bromo-3-nitropyridine (B22996) with four equivalents of vinylmagnesium bromide at low temperatures. atlanchimpharma.com

Leimgruber-Batcho Reaction and Related Methodologies

The Leimgruber-Batcho indole synthesis provides a versatile alternative to the Fischer indole synthesis, starting from o-nitrotoluenes. wikipedia.org The initial step involves the formation of an enamine using N,N-dimethylformamide dimethyl acetal (DMF-DMA), which then undergoes reductive cyclization to yield the indole. wikipedia.org This method is advantageous as many ortho-nitrotoluenes are commercially available, and the reactions generally proceed in high yield. wikipedia.orgclockss.org

Metal-Catalyzed Annulation and Cross-Coupling Approaches

Metal-catalyzed reactions have become indispensable tools in the synthesis and functionalization of heterocyclic compounds, including azaindoles.

Palladium-Catalyzed Heteroannulation

Palladium-catalyzed heteroannulation, particularly the Larock indole synthesis, offers a direct, one-pot method for preparing 2,3-disubstituted indoles from internal alkynes and ortho-iodoanilines. atlanchimpharma.comub.edu This methodology has been extended to the synthesis of azaindoles. atlanchimpharma.comnih.gov For example, a palladium-catalyzed cascade C–N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines has been developed for the synthesis of substituted 4-, 5-, 6-, and 7-azaindoles using a Pd2(dba)3/XPhos/t-BuONa system. acs.orgunl.pt This approach represents the first cascade C–N cross-coupling/Heck reaction for accessing all four azaindole isomers from readily available aminopyridines. acs.orgunl.pt

In another application, tetracyclic 5-azaindole (B1197152) analogues were synthesized through the palladium-catalyzed sequential annulation of benzylidene(3-iodopyridinyl-4-yl)amine and 1-aryl substituted internal alkynes. lookchemmall.com

Copper-Based Catalysis in Azaindole Functionalization

Copper catalysis has proven effective for various transformations in azaindole chemistry. Copper-catalyzed cross-coupling reactions are a primary focus, with CuF2 being a notable catalyst in Chan-Lam type N-arylation reactions. researchgate.net An efficient copper-catalyzed Chan-Lam type N-arylation of various amides, sulfonamides, ureas, azoles, and amines has been demonstrated using a CuF2/DMSO catalytic system with structurally diverse aryl(trimethoxy)silanes under base- and ligand-free conditions. researchgate.net

Copper has also been utilized in direct C-H functionalization. For instance, a copper-catalyzed direct C-H chalcogenation of N-aryl-azaindoles with disulfides has been described using Cu(OAc)2 as the catalyst. researchgate.net

Derivatization of the this compound Core

The this compound core serves as a versatile template for further functionalization to generate diverse chemical libraries for drug discovery. Various positions on the azaindole ring can be selectively modified.

For example, 4-chloro-7-azaindoles can be derivatized at the 4-position through nucleophilic aromatic substitution. researchgate.netresearchgate.net Additionally, palladium-catalyzed Suzuki couplings of the corresponding pyridyl nonaflates can lead to a variety of pyridine and bipyridine derivatives. researchgate.net The C-3 position of 7-azaindoles can be selectively alkenylated using a palladium-catalyzed reaction in the presence of an oxidative cocatalyst. acs.org

Furthermore, various derivatizations of trifluoromethyl-substituted 6-azaindoles have been achieved through reduction, hydrogenation, bromination, and nitration reactions, highlighting the potential for creating a wide range of analogues for medicinal chemistry applications. thieme-connect.com

Substitution at the 7-Position of the Azaindole Scaffold

The 7-position of the this compound ring is a key site for chemical modification to modulate biological activity. A common strategy involves the synthesis of a halogenated intermediate, such as 4-fluoro-7-chloro-6-azaindole, which serves as a versatile precursor for subsequent cross-coupling reactions or nucleophilic substitutions. google.com

In the development of HIV-1 attachment inhibitors, for example, extensive SAR studies have been conducted by introducing a wide array of substituents at this position. nih.govacs.org The ability to readily modify the 7-position allows for the fine-tuning of a compound's properties. Research has shown that the potency of these analogues often correlates with the ability of the substituent at the 7-position to adopt a coplanar conformation with the azaindole core. nih.gov This is typically achieved by forming internal hydrogen bonds or by avoiding sterically repulsive substitution patterns. nih.gov The displacement of a halogen at the 7-position is a frequently employed and effective method for building molecular diversity. google.com

Introduction of Heterocyclic Moieties

The introduction of various heterocyclic rings at the 7-position of the this compound scaffold has proven to be a highly effective strategy for discovering potent bioactive molecules. These moieties can be introduced through either carbon-carbon (C-linked) or carbon-nitrogen (N-linked) bonds, significantly influencing the compound's interaction with biological targets. nih.govacs.org

In the context of HIV-1 attachment inhibitors that target the gp120 envelope protein, both C-linked and N-linked heterocycles have yielded compounds with subnanomolar potency. nih.gov A prominent example is the N-linked nih.govacs.orgCurrent time information in Santa Cruz, CA, US.triazole ring, which led to the identification of BMS-585248, a clinical candidate with improved potency and pharmacokinetic properties over its predecessors. nih.govnih.gov The introduction of these heterocycles is a cornerstone of the SAR exploration for this class of compounds.

Table 1: Examples of Heterocyclic Moieties at the 7-Position of this compound Derivatives Data sourced from studies on HIV-1 attachment inhibitors. nih.gov

| Linkage Type | Heterocyclic Moiety | Resulting Compound Class |

| N-Linked | nih.govacs.orgCurrent time information in Santa Cruz, CA, US.Triazole | Highly potent gp120 inhibitors |

| N-Linked | Pyrazole | Potent gp120 inhibitors |

| N-Linked | Imidazole | Potent gp120 inhibitors |

| C-Linked | Thiazole | Potent gp120 inhibitors |

| C-Linked | Oxazole | Potent gp120 inhibitors |

| C-Linked | Pyridine | Potent gp120 inhibitors |

Incorporation of Amide Linkers

Amide bond formation at the 7-position represents another critical functionalization strategy for this compound derivatives. This approach allows for the introduction of diverse side chains that can engage in key hydrogen bonding interactions with protein targets, thereby enhancing binding affinity and specificity. nih.govacs.org

Table 2: Examples of Amide-Linked Substituents at the 7-Position of this compound Based on research into HIV-1 attachment inhibitors. nih.gov

| Amide Substituent | Description |

| Acetamides | Simple amide derivatives used to probe SAR. |

| Benzamides | Aromatic amides introduced to explore pi-stacking and other non-covalent interactions. |

| Heterocyclic Amides | Amides incorporating other ring systems to expand chemical space and improve properties. |

Regioselectivity and Stereoselectivity in this compound Synthesis

Achieving regiochemical control is paramount in the synthesis of substituted azaindoles. Many synthetic routes for building the core heterocycle rely on cyclization reactions where regioselectivity determines the final azaindole isomer (e.g., 4-, 5-, 6-, or 7-azaindole). nih.govacs.org

One effective and regioselective method for constructing the 6-azaindole skeleton is the Vilsmeier-Haack formylation or related electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines. chemrxiv.orgchemrxiv.org This reaction is highly regioselective, but its success is critically sensitive to the steric environment around the pyridine nitrogen atom. The presence of a substituent in the α-position to the pyridine nitrogen can halt the reaction at the intermediate formamidine (B1211174) stage, preventing cyclization. chemrxiv.org

Modern palladium-catalyzed cascade reactions, such as a C-N cross-coupling/Heck reaction sequence, offer another direct and regioselective approach. unl.pt These methods allow for the straightforward synthesis of substituted 4-, 5-, 6-, and 7-azaindoles from readily available amino-o-bromopyridines and various alkenyl bromides. acs.orgunl.pt The choice of catalyst and reaction conditions is crucial for controlling the outcome and achieving high yields of the desired regioisomer. unl.pt While stereoselectivity can be a factor when chiral centers are introduced, the primary challenge in the synthesis of the core scaffold and its planar derivatives is often regioselectivity.

Scalable Synthetic Routes for Pharmaceutical Development

The transition from laboratory-scale synthesis to large-scale production is a critical step in pharmaceutical development. A scalable route must be cost-effective, high-yielding, robust, and tolerant of a wide range of functional groups to allow for late-stage diversification. a2bchem.com

For the 6-azaindole class of compounds, synthetic strategies starting from 3-amino-4-methylpyridines have been developed that are amenable to scale-up. chemrxiv.orgenamine.net The Vilsmeier-Haack and related [4+1] cyclization reactions have been successfully scaled to produce over 50 grams of the desired 3-formyl-6-azaindole product in a single run. chemrxiv.org Such building blocks are invaluable for medicinal chemistry programs. Similarly, one-pot syntheses that form the 6-azaindole scaffold while concurrently incorporating key groups, like a trifluoromethyl substituent, represent an efficient and scalable approach based on the Madelung reaction. thieme-connect.com

Developing scalable routes often involves overcoming significant challenges. These can include the early introduction of certain moieties, requiring custom synthesis of starting materials, or difficulties in key steps like borylation reactions, which can be plagued by the formation of byproducts such as des-halogenated compounds. a2bchem.com Careful optimization of catalysts, ligands, solvents, and bases is essential to ensure the efficiency and viability of the synthesis on a larger scale. a2bchem.com

Structure Activity Relationships Sar and Lead Optimization of 4 Fluoro 6 Azaindole Derivatives

Elucidation of SAR for Anti-HIV-1 Activity

Impact of Fluorine Substitution at the 4-Position

The introduction of a fluorine atom at the 4-position of the 6-azaindole (B1212597) core was a significant breakthrough in enhancing the antiviral potency of this class of compounds. acs.org Compared to the unsubstituted prototype, the 4-fluoro analogue demonstrated a more than 50-fold increase in potency in a pseudotype assay. acs.org This enhancement in activity was observed across various HIV-1 strains, with improvements ranging from 7- to 260-fold. acs.org The fluorine substitution is believed to favorably influence the molecule's electronic properties and its interaction with the target protein. acs.orgmdpi.com

This strategic placement of fluorine has been a cornerstone in the design of subsequent, more potent inhibitors. acs.org For instance, a compound featuring a fluorine group at the 4-position of the indole (B1671886) ring and a tetrazole moiety at the 7-position exhibited potent antiviral activity with an EC50 of 0.08 nM. researchgate.net The success of 4-fluoro substitution has also informed the exploration of other modifications, such as the introduction of a 4-methoxy group, in related indole and azaindole series. acs.org

Substituent Effects at the 7-Position on Potency

Following the establishment of the importance of the 4-fluoro substitution, research efforts were heavily focused on exploring various substituents at the 7-position of the 4-fluoro-6-azaindole core. nih.govresearchgate.net This position proved to be highly amenable to modification, with different functional groups significantly modulating the antiviral potency. nih.govnih.gov

Specifically, the introduction of five- and six-membered heteroaryl groups attached to the C7 position via a carbon atom linker generally led to high intrinsic antiviral potency. acs.org Among the most successful modifications was the introduction of an N-linked 1,2,3-triazole, which led to the identification of a clinical candidate, BMS-585248. nih.gov This compound exhibited not only potent anti-HIV-1 activity but also an improved pharmacokinetic profile. nih.gov The exploration of C7 substituents has been a key strategy in the optimization of this class of inhibitors, leading to the discovery of compounds with picomolar potency. researchgate.net

| Compound | C7-Substituent | EC50 (nM) |

| 12a | CONH2 | 2.03 |

| 12b | CONHCH3 | 0.52 |

| 12c | 2-pyridyl | 0.65 |

| 12d | 3-pyridyl | 9.09 |

| 12e | 4-pyridyl | 3.37 |

| 12m | 1,2,3-triazol-1-yl | <0.38 |

Table 1: Effect of C7-substituents on the anti-HIV-1 activity of this compound derivatives. Data sourced from nih.govacs.org.

Role of the Piperazine (B1678402) Ring in Pharmacophore Design

In the context of this compound derivatives, the piperazine ring is often substituted with a benzoyl group. nih.gov This benzoylpiperazine moiety is a key element for interaction with the gp120 protein. chemicalbook.com The piperazine ring's flexibility and its capacity to interact with various biological targets make it a privileged scaffold in drug design. ontosight.ai The exploration of replacements for the piperazine benzamide (B126) portion of the molecule has been undertaken, with fused ring systems like tetrahydroisoquinolines showing promise. nih.gov However, the piperazine ring remains a central feature in many of the most potent compounds in this series. researchgate.net

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of the this compound derivatives is a critical factor governing their biological activity. researchgate.netresearchgate.net The spatial arrangement of the various structural components, particularly the substituent at the 7-position relative to the azaindole core, has a profound impact on potency. acs.orgresearchgate.net

A key finding from SAR studies is the importance of coplanarity between the this compound core and the substituent at the 7-position. nih.govacs.org A planar arrangement of the metal binding motif is important for good inhibitory activity. nih.gov Analogues where the C7-substituent can adopt a coplanar conformation with the azaindole ring generally exhibit higher potency. nih.govacs.org This coplanarity is thought to be essential for optimal interaction with the gp120 target protein. chemicalbook.com

The preference for a planar topography is influenced by the nature of the C7-substituent. acs.org For example, in a series of C7-substituted indoles, the dimethylamide derivative was significantly less potent than the corresponding monomethylamide, a difference attributed to the inability of the dimethylamide to maintain coplanarity. researchgate.net This principle has been a guiding factor in the design of new analogues, with a focus on substituents that favor a planar conformation. nih.govacs.org

Intramolecular hydrogen bonding plays a crucial role in stabilizing the preferred coplanar conformation of these inhibitors. nih.govresearchgate.net These non-covalent interactions can occur between the C6 nitrogen of the azaindole core and a hydrogen atom on the C7-substituent, or within the C7-substituent itself. acs.orgnih.gov

For instance, in the case of C7-amide derivatives, an intramolecular hydrogen bond between the amide N-H and the C6-azaindole nitrogen can lock the substituent in a planar orientation, leading to enhanced potency. researchgate.net Similarly, certain C7-heteroaryl substituents can form intramolecular hydrogen bonds that stabilize the coplanar arrangement. acs.org The presence of these internal hydrogen bonds is a key feature of many of the most potent compounds in this class. nih.govresearchgate.net The interplay between the electronic effects of the substituents and their ability to form these stabilizing interactions is a critical aspect of the SAR for these anti-HIV-1 agents. nih.gov

Importance of Coplanarity

Optimization Strategies for Improved Pharmacological Profiles

The journey from a preliminary hit compound to a viable drug candidate involves meticulous optimization of its pharmacological properties. For this compound derivatives, this process centers on enhancing target binding, refining physicochemical characteristics for better drug-likeness, and addressing metabolic vulnerabilities.

Enhancement of Target Binding Affinity

Achieving high binding affinity is a cornerstone of lead optimization. numberanalytics.com For this compound derivatives, this has been accomplished through strategic structural modifications. In the development of HIV-1 attachment inhibitors targeting the gp120 protein, substitutions at the 7-position of the azaindole core were systematically explored. nih.govmedchemexpress.cn The introduction of various groups, including amides, C-linked heterocycles, and N-linked heterocycles, led to compounds with subnanomolar potency. nih.govmedchemexpress.cn

A predictive model emerged from these studies, highlighting that the potency of these analogs correlated with the ability of the 7-position substituent to maintain a coplanar conformation. nih.govmedchemexpress.cn This planarity could be achieved by forming internal hydrogen bonds or by avoiding sterically hindering substitution patterns. nih.govmedchemexpress.cn This insight guided the synthesis of increasingly potent inhibitors.

For instance, the strategic placement of fluorine atoms can significantly influence binding. In the development of MAP4K1 inhibitors, a 2,5-difluoro-isomer demonstrated a four-fold decrease in potency compared to its 2,6-difluoro counterpart, underscoring the critical role of fluorine's position in optimizing interactions with the target. nih.govacs.org

The following table illustrates the impact of substitutions on target binding affinity for a series of HIV-1 attachment inhibitors with a this compound core.

| Compound | 7-Position Substituent | Potency (IC50, nM) |

| 12a | Amide | < 1 |

| 12b | Amide | < 1 |

| 12c | C-linked heterocycle | < 1 |

| 12m | N-linked heterocycle | < 1 |

Data sourced from research on HIV-1 attachment inhibitors. nih.govmedchemexpress.cn

Modulation of Physicochemical Properties for Drug-Likeness

Beyond target affinity, a successful drug candidate must possess a favorable profile of physicochemical properties, often referred to as "drug-likeness." nih.gov The azaindole scaffold itself offers advantages over the traditional indole structure by introducing a nitrogen atom, which can enhance aqueous solubility and other key attributes. nih.govpharmablock.com

The strategic placement of the nitrogen atom within the six-membered ring distinguishes the four azaindole isomers (4-, 5-, 6-, and 7-azaindole), each exhibiting distinct physicochemical properties such as lipophilicity (LogP), polar surface area (tPSA), and aqueous solubility (LogS). nih.gov

The table below showcases the effect of the hydroxyethyl (B10761427) amide side chain on the physicochemical properties of 1,4-azaindole (B1209526) anti-tuberculosis candidates.

| Compound Feature | Property |

| Hydrophobic amide side chains | Poor aqueous solubility, High lipophilicity |

| Hydroxyethyl amide side chain | Improved aqueous solubility, Lower lipophilicity (logD ≤2) |

Data derived from studies on 1,4-azaindole derivatives for tuberculosis treatment. asm.org

Addressing Metabolic Stability and Clearance

A drug's journey through the body is heavily influenced by its metabolic stability and clearance rate. asm.org A significant hurdle in the development of some 1,4-azaindole series was their rapid metabolism in mouse liver microsomes, which complicated in vivo efficacy studies. asm.org However, these same compounds exhibited low clearance and good oral exposure in rats, allowing for alternative in vivo testing models. asm.org

For HIV-1 attachment inhibitors based on the this compound core, lead optimization efforts led to the identification of BMS-585248. nih.govmedchemexpress.cn This compound demonstrated not only improved in vitro potency but also favorable pharmacokinetic properties, including a predicted low clearance in humans. nih.govmedchemexpress.cn

In the development of MAP4K1 inhibitors, modifications to the A-ring were found to impact metabolic stability. nih.govacs.org This suggests that the 2,6-difluoro substituted A-ring was important not only for potency but also for achieving desirable pharmacokinetic properties. nih.govacs.org Similarly, for ATR inhibitors, the introduction of a fluorine atom adjacent to the 6-azaindole eliminated issues with aldehyde oxidase (AO) metabolism. nih.gov

The following table provides a comparative look at the metabolic properties of an initial lead and an optimized this compound derivative.

| Compound | Key Feature | Metabolic Stability/Clearance |

| BMS-488043 (1) | Initial Lead | Sub-optimal pharmacokinetic properties |

| BMS-585248 (12m) | Optimized Lead | Improved pharmacokinetic properties, Predicted low clearance in humans |

Data from the development of HIV-1 attachment inhibitors. nih.govmedchemexpress.cn

Comparative SAR with other Azaindole Isomers and Indole Analogues

The unique properties of the this compound scaffold are best understood in comparison to its isomeric counterparts and the parent indole structure. The position of the nitrogen atom in the six-membered ring is a key determinant of the molecule's biological and physicochemical characteristics. nih.gov

In one study, the systematic replacement of each unfused carbon atom in the phenyl ring of an indole moiety with a nitrogen atom resulted in four distinct azaindole derivatives. pharmablock.com This led to a clear structure-activity relationship for antiviral activity, with all four azaindole isomers showing marked improvements in pharmaceutical properties over the parent indole. pharmablock.com Specifically, 4-azaindole and 7-azaindole (B17877) derivatives exhibited better efficacy than the indole analog, while all four azaindoles displayed significantly enhanced solubility (over 25-fold) and metabolic stability. pharmablock.com

However, the superiority of one isomer over another is target-dependent. In the development of Cdc7 inhibitors, 4-, 6-, and 7-azaindole isomers showed lower inhibitory activity and selectivity and did not improve metabolic stability compared to the 5-azaindole (B1197152) lead. mdpi.comnih.gov It was hypothesized that this loss of potency could be due to unfavorable orientations caused by intramolecular repulsion between the azaindole and pyrimidine (B1678525) nitrogens. mdpi.com

The table below compares the properties of different azaindole isomers and the parent indole in a specific antiviral study.

| Compound | Core Scaffold | Efficacy vs. Indole | Solubility Improvement vs. Indole | Metabolic Stability (HLM half-life) |

| 11 | Indole | - | - | - |

| 12 | 4-Azaindole | Better | > 25-fold | Enhanced |

| 13 | 5-Azaindole | Reduced | > 25-fold | Enhanced |

| 14 | 6-Azaindole | Reduced | > 25-fold | Enhanced |

| 15 | 7-Azaindole | Better | > 25-fold | Enhanced |

Data from a comparative study of azaindole isomers. pharmablock.com

Biological Activities and Therapeutic Applications of 4 Fluoro 6 Azaindole Analogues

Antiviral Research: HIV-1 Attachment Inhibition

Derivatives of 4-fluoro-6-azaindole have been extensively investigated as inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) attachment, a critical initial step in the viral lifecycle. nih.govrsc.org These compounds represent a promising class of antiretroviral drugs that can prevent the virus from entering host cells. rsc.org

Mechanism of Action: Targeting Viral Envelope Glycoprotein (B1211001) gp120

The primary mechanism by which this compound analogues exert their antiviral effect is by targeting the HIV-1 envelope glycoprotein gp120. medkoo.comacs.org This protein is essential for the virus to attach to the CD4 receptor on the surface of host T-cells. researchgate.net By binding to gp120, these inhibitors induce a conformational change in the protein, preventing its interaction with the CD4 receptor and thereby blocking viral entry into the cell. researchgate.net The this compound core is a key structural component that facilitates these crucial molecular interactions with gp120. chemicalbook.com

Preclinical Efficacy of this compound Derivatives

Preclinical studies have demonstrated the high potency of this compound derivatives. acs.org A series of these compounds, with substitutions at the 7-position of the azaindole core, have shown subnanomolar potency in pseudotype infectivity assays. acs.orgnih.gov Modifications at this position with various amides, C-linked heterocycles, and N-linked heterocycles have yielded compounds with both potent antiviral activity and favorable pharmacokinetic profiles in vivo. acs.orgnih.gov

For instance, structure-activity relationship (SAR) studies revealed that the potency of these analogues correlates with the ability of the substituent at the 7-position to adopt a coplanar conformation with the azaindole ring. nih.govmedchemexpress.cn This planarity can be achieved through the formation of internal hydrogen bonds or by avoiding sterically hindered substitution patterns. nih.govmedchemexpress.cn One of the most promising compounds to emerge from these studies was BMS-585248, which exhibited significantly improved in vitro potency and pharmacokinetic properties compared to earlier candidates like BMS-488043. nih.gov

Table 1: Preclinical Activity of Selected this compound Derivatives

| Compound | Modification at C7-position | Antiviral Potency (EC50) | Key Findings |

|---|---|---|---|

| BMS-488043 | Predecessor clinical candidate | - | Showed initial promise but had limitations in potency and pharmacokinetics. nih.gov |

| BMS-585248 | 1,2,3-triazol-1-yl | Subnanomolar | Demonstrated much-improved in vitro potency and better pharmacokinetic profile. nih.gov Selected for further clinical studies. nih.gov |

| Amide Analogues (e.g., 12a, 12b) | Amides | Subnanomolar | Showed high potency in pseudotype infectivity assays. acs.orgnih.gov |

| C-linked Heterocycles (e.g., 12c-l) | Various C-linked heterocycles | Subnanomolar | Provided compounds with good pharmacokinetic profiles in vivo. acs.orgnih.gov |

| N-linked Heterocycles (e.g., 12m-u) | Various N-linked heterocycles | Subnanomolar | Led to the identification of highly potent compounds, including BMS-585248. acs.orgnih.gov |

| Fostemsavir (BMS-663068) | Phosphonooxymethyl prodrug of Temsavir | - | A prodrug strategy to improve solubility and absorption, reached Phase III clinical trials. mdpi.comnih.gov |

Clinical Development of this compound Based Candidates (e.g., BMS-585248)

The promising preclinical profile of BMS-585248, a this compound derivative, led to its selection for human clinical studies. nih.gov This compound, identified as 1-(4-benzoylpiperazin-1-yl)-2-(4-fluoro-7- medkoo.commdpi.comtriazol-1-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione, demonstrated potent anti-HIV activity. medkoo.comacs.org Further development in this class led to the creation of Fostemsavir (BMS-663068), a phosphonooxymethyl prodrug of the active moiety, Temsavir (BMS-626529). nih.govmdpi.comnih.gov The prodrug approach was designed to overcome issues related to the dissolution and solubility-limited absorption of the parent compound. acs.org Fostemsavir has progressed to Phase III clinical trials and has been approved by the FDA for the treatment of HIV in heavily treatment-experienced adults. nih.govmdpi.com

Addressing Drug Resistance Mechanisms

A significant challenge in HIV therapy is the emergence of drug-resistant viral strains. iasusa.org The development of new classes of antiretroviral drugs, such as the this compound attachment inhibitors, is crucial to combat this issue. Because these compounds have a novel mechanism of action targeting gp120, they can be effective against HIV strains that have developed resistance to other classes of drugs, such as reverse transcriptase and protease inhibitors. google.com However, resistance to attachment inhibitors can also emerge through mutations in the gp120 protein. Ongoing research focuses on understanding these resistance pathways to design next-generation inhibitors that can overcome them.

Exploration in Kinase Inhibition

The azaindole scaffold, including its this compound variant, is recognized as a "privileged structure" in medicinal chemistry for its ability to serve as a versatile framework for designing kinase inhibitors. nih.govnih.govpharmablock.com

Azaindoles as Kinase Inhibitors: General Principles

Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. mdpi.com Azaindole derivatives are effective kinase inhibitors because their structure mimics the adenine (B156593) core of ATP, the natural substrate for kinases. pharmablock.com The nitrogen atom in the pyridine (B92270) ring of the azaindole scaffold can form crucial hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket, leading to competitive inhibition of the enzyme's activity. mdpi.comresearchgate.net The specific isomer of the azaindole (e.g., 4-, 5-, 6-, or 7-azaindole) can influence the binding mode and selectivity for different kinases. nih.govnih.gov The 7-azaindole (B17877) core, for example, has been particularly successful in the development of kinase inhibitors. researchgate.netsci-hub.se

Specific Kinases Targeted by this compound Analogues

The this compound scaffold is a key component in the development of various kinase inhibitors, which are crucial in treating diseases like cancer. The arrangement of nitrogen atoms in the azaindole ring allows for hydrogen bond interactions with the hinge region of protein kinases, similar to how the natural substrate ATP binds. nih.gov This structural feature, combined with the electronic properties of the fluorine atom, contributes to the potency and selectivity of these compounds. nih.gov

Several kinases have been identified as targets for this compound analogues:

AXL Receptor Tyrosine Kinase (AXL): AXL is involved in cell proliferation and growth, making it a significant target in oncology. nih.govsci-hub.se NPS-1034, a 3,4-disubstituted-7-azaindole, has been identified as an inhibitor of AXL. nih.gov The development of AXL inhibitors is a key area of research for stopping cancer progression. sci-hub.se

Aurora A Kinase: Some 2,5-disubstituted-4-azaindoles have demonstrated promise as antiproliferative agents by selectively inhibiting Aurora A kinase. nih.gov

c-Jun N-terminal kinase (JNK): Derivatives of 5-bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole (B1375575) have shown significant inhibitory activity against JNK, a kinase associated with neurodegenerative and inflammatory diseases.

Transforming Growth Factor-β Receptor 1 (TGFβRI): A novel series of 4-azaindole (B1209526) derivatives have been identified as potent and highly selective inhibitors of TGFβRI kinase. nih.govresearchgate.net One such compound, in combination with an anti-PD-1 antibody, showed enhanced antitumor efficacy in a murine tumor model. nih.govresearchgate.net

Other Kinases: The broader azaindole class of compounds has been shown to inhibit a wide range of other kinases, including Rho Kinase (ROCK), dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK1B and DYRK2), and tropomyosin-related kinase (Trk). nih.gov

Table 1: Selected this compound Analogues and their Targeted Kinases

| Compound Class | Targeted Kinase(s) | Therapeutic Area | Reference |

| 3,4-disubstituted-7-azaindole (e.g., NPS-1034) | AXL | Cancer | nih.gov |

| 2,5-disubstituted-4-azaindoles | Aurora A kinase | Cancer | nih.gov |

| 5-bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole derivatives | JNK | Neurodegenerative and Inflammatory Diseases | |

| 3-pyridyl substituted 4-azaindoles | TGFβRI | Immuno-oncology | nih.govresearchgate.net |

Other Potential Therapeutic Avenues for Azaindoles

The versatile chemical structure of azaindoles, including this compound, has led to their exploration in a variety of therapeutic areas beyond kinase inhibition. dntb.gov.ua

Antiproliferative Agents and Anticancer Research

Pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, are recognized for their potential as antiproliferative agents in cancer research. dntb.gov.uanih.gov Their structural similarity to natural compounds allows them to interact with various biological targets involved in cell growth and proliferation. nih.gov

For instance, two series of nortopsentin analogues, where the indole (B1671886) units were replaced with 7-azaindole and 6-azaindole (B1212597) moieties, demonstrated the ability to inhibit the growth of HCT-116 colorectal cancer cells at low micromolar concentrations. nih.gov One of these analogues induced apoptosis and blocked the cell cycle in the G2/M phase, while another derivative, at low concentrations, triggered autophagic cell death and arrested the cell cycle at the G1 phase. nih.gov

Furthermore, 4-azaindole derivatives have been investigated as inhibitors of the transforming growth factor-β (TGFβ) pathway, which is crucial in regulating antitumor immunity. nih.govresearchgate.net A novel series of 4-azaindole TGFβ receptor kinase inhibitors demonstrated excellent selectivity, and in combination with checkpoint blockade, showed improved and durable immune responses against tumors in preclinical models. nih.gov

Neurodegenerative Diseases (e.g., Alzheimer's Disease)

The azaindole scaffold is being actively investigated for its therapeutic potential in neurodegenerative conditions like Alzheimer's disease. dntb.gov.uagoogle.com One approach involves the modulation of muscarinic acetylcholine (B1216132) receptors (mAChR), specifically the M1 subtype, which plays a significant role in cognitive processes. google.com Certain 4-azaindole derivatives have been developed as selective mAChR M1 modulators, which could potentially treat cognitive deficits associated with neurological disorders without the peripheral side effects of non-selective agonists. google.com

Another strategy in Alzheimer's research focuses on inhibiting the production of amyloid-β peptides. While not directly involving this compound, the broader class of azaindole derivatives has been explored in this context. acs.org For example, an azaindole-isoquinoline derivative has been identified as a pharmacophore for high binding affinity to neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease. mdpi.com

Antitubercular Activity

Certain azaindole derivatives have shown promise as antitubercular agents. nih.gov Specifically, 1,4-azaindoles have been identified as potent inhibitors of decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis. nih.gov These compounds act through noncovalent inhibition and have demonstrated efficacy in animal models of chronic tuberculosis. nih.gov

One optimized 1,4-azaindole candidate showed potent cellular activity, favorable drug-like properties, and synergistic effects with other anti-TB drugs like TMC207. nih.gov This highlights the potential of the azaindole scaffold in developing new treatments for tuberculosis, including multidrug-resistant strains. nih.gov

Immunomodulatory Applications

The immunomodulatory potential of azaindole derivatives is an emerging area of research. nih.govgoogle.com As mentioned previously, 4-azaindole inhibitors of TGFβRI kinase are being explored as immuno-oncology agents. nih.govresearchgate.net By inhibiting TGFβ signaling, these compounds can enhance antitumor immunity. nih.gov

Furthermore, some 4-azaindole bisphosphonate compounds have been disclosed for their potential immunomodulatory and anti-inflammatory effects. google.com These compounds may be co-administered with other anti-inflammatory or immunomodulatory agents to achieve enhanced therapeutic effects at lower doses. google.com

Advanced Research Methodologies and Theoretical Investigations

Computational Chemistry in 4-Fluoro-6-azaindole Research

Computational chemistry has become an indispensable tool in the study of this compound, offering predictive power and a molecular-level understanding that guides experimental work.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in elucidating reaction mechanisms. For instance, DFT has been employed to explore the regioselective synthesis of 6-azaindole (B1212597) derivatives through formal [4+2] heterocycloaddition reactions of alkynyl carbene complexes and iminopyrroles. researchgate.net These calculations help in understanding the preference for specific reaction pathways. researchgate.net Furthermore, DFT calculations have been utilized to study the structural and electronic properties of related fluorinated compounds, providing insights into parameters like molecular orbital energies (HOMO and LUMO) and global chemical reactivity descriptors. ekb.eg

Molecular docking and molecular dynamics (MD) simulations are crucial for understanding how this compound derivatives interact with their biological targets. These computational techniques predict the binding orientation and affinity of a ligand to a protein. For example, in the development of HIV-1 attachment inhibitors based on the this compound core, molecular docking was used to visualize the binding of these compounds to the viral envelope protein gp120. nih.gov Similarly, MD simulations have been used to assess the stability of ligand-protein complexes over time, as demonstrated in studies of azaindole derivatives targeting the SARS-CoV-2 spike protein-hACE2 interaction. nih.gov These simulations can reveal conformational changes and key non-covalent interactions that stabilize the binding. nih.gov

Predictive modeling is employed to establish a quantitative relationship between the chemical structure of a compound and its biological activity, known as a Structure-Activity Relationship (SAR). For a series of this compound derivatives developed as HIV-1 attachment inhibitors, a predictive model was created based on the initial SAR data. nih.govacs.org This model correlated the potency of the analogs with the ability of the substituent at the 7-position of the azaindole core to adopt a coplanar conformation. nih.govacs.org Such models are invaluable for guiding the design of new, more potent compounds by predicting their activity before synthesis.

Molecular Docking and Dynamics Simulations

Biophysical and Spectroscopic Characterization of Interactions

Complementing computational methods, biophysical and spectroscopic techniques provide experimental validation and detailed structural information about the interactions of this compound-based ligands with their protein targets.

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including complex arrangements of proteins with bound ligands. nih.govnih.gov This method has been pivotal in understanding the binding modes of azaindole derivatives to various protein kinases. researchgate.net By providing a high-resolution view of the ligand-protein complex, crystallography reveals the precise interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding affinity and selectivity. nih.govresearchgate.net For instance, the crystal structure of a this compound derivative in complex with its target protein can confirm the predictions made by molecular docking and provide a solid foundation for further structure-based drug design. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to determine the structure and dynamics of molecules in solution. In the study of azaindole derivatives, 2D NMR spectroscopy is particularly useful for characterizing the conformation of these molecules. researchgate.net For example, NMR has been used to confirm the structure of newly synthesized 7-azaindole (B17877) N-linked 1,2,3-triazole hybrids. rsc.org Furthermore, NMR studies can provide insights into the conformational behavior of the azaindole ring system, which is crucial for understanding its interaction with biological targets. researchgate.net In some cases, NMR data can be correlated with DFT calculations to provide a comprehensive understanding of the molecule's properties. researchgate.net

UV-Vis and Fluorescence Spectroscopy for Molecular Interactions

UV-Vis and fluorescence spectroscopy are powerful techniques for elucidating the electronic properties and molecular interactions of heterocyclic compounds like this compound. The introduction of a nitrogen atom into the indole (B1671886) ring to form an azaindole, and the further substitution with a fluorine atom, significantly modulates the compound's photophysical characteristics. These changes can be harnessed to study interactions with biological macromolecules.

In UV-Vis absorption spectroscopy, the position of absorption maxima is sensitive to the electronic structure of the molecule and its interactions with the solvent or a binding partner. academie-sciences.fr For instance, studies on related fluoro-substituted indole derivatives have shown that fluorine substitution can cause notable shifts in the absorption bands. Specifically, 4-fluoroindole-3-acetic acid exhibits a blue shift (a shift to shorter wavelengths) in its absorption spectrum compared to the unsubstituted parent indole. nih.govresearchgate.net This effect is attributed to the strong electron-withdrawing nature of the fluorine atom, which alters the energy levels of the π-electron system. The solvent environment also plays a critical role; changes in solvent polarity can lead to solvatochromic shifts, providing insight into the solute-solvent interactions of the compound. academie-sciences.fr

Fluorescence spectroscopy offers even greater sensitivity and specificity for studying molecular interactions. biocompare.com While many indole derivatives are fluorescent, the introduction of certain substituents can enhance or quench this property. For example, a study on ring-substituted indole-3-acetic acids revealed that 4-fluoro and 7-fluoro derivatives did not fluoresce, unlike the parent compound and other halogenated analogs. nih.govresearchgate.net In contrast, the isomeric 7-azaindole is known to be fluorescent, although it is weakly so in water due to quenching via dimer formation. nih.gov Its fluorescence can be utilized to probe interactions within DNA or proteins. nih.gov The specific photophysical properties of this compound itself are less documented in isolation, but based on analogous structures, its fluorescence characteristics would be highly dependent on its environment, making it a potential tool for binding studies where fluorescence might be restored or shifted upon interaction with a target.

In Vitro Biological Assay Systems

Pseudotype Infectivity Assays for Antiviral Activity

Pseudotype infectivity assays are a cornerstone for evaluating the antiviral activity of compounds targeting viral entry, such as derivatives of this compound developed as HIV-1 attachment inhibitors. These assays utilize replication-defective viruses that have been engineered to express the envelope glycoproteins (like HIV-1 gp120) of a pathogenic virus on their surface. The core of the virus typically contains a reporter gene, such as luciferase. The potency of an inhibitor is measured by its ability to reduce the reporter gene signal, which corresponds to the inhibition of viral entry into host cells.

A series of potent HIV-1 attachment inhibitors have been developed based on a this compound core, which targets the viral envelope protein gp120. nih.govacs.org The introduction of the 4-fluoro substituent to the 6-azaindole scaffold was a key discovery, leading to a remarkable 50-fold or greater increase in potency in pseudotype assays compared to the non-fluorinated analog. acs.orgnih.gov Further structure-activity relationship (SAR) studies involved modifying the 7-position of the this compound core with various heterocyclic groups. nih.gov This led to the identification of compounds with subnanomolar potency. nih.govacs.org One such derivative, BMS-585248, which features a 1,2,3-triazole at the 7-position, demonstrated significantly improved potency in pseudotype infectivity assays. nih.govacs.org The antiviral activity of these compounds was evaluated against a panel of HIV-1 strains, confirming the broad-spectrum potential of this chemical series. acs.org

Table 1: Antiviral Potency of this compound Derivatives in HIV-1 Pseudotype Infectivity Assays

| Compound | Core Structure | 7-Position Substituent | EC50 (nM) | Reference |

|---|---|---|---|---|

| BMS-488043 (Parent Indole Analog) | 4,7-Dimethoxy-indole | - | 64 | acs.org |

| This compound Analog (7) | This compound | - | 2.6 | acs.org |

| BMS-585248 (12m) | This compound | 1,2,3-Triazole | 0.08 | nih.govacs.org |

Cell-Based Assays for Efficacy and Selectivity

Cell-based assays are critical for confirming that the activity observed in biochemical or enzymatic assays translates into a functional effect in a cellular context. These assays measure a compound's efficacy (e.g., IC50 or EC50) and its selectivity by comparing its potency against its cytotoxicity (CC50) in various cell lines.

For antiviral research, this compound derivatives were evaluated for their ability to inhibit HIV-1 replication in human T-cell lines. acs.org These assays not only confirm the antiviral potency but also determine the compound's therapeutic index (TI = CC50/EC50), a key measure of its selectivity and potential for further development. acs.org

In oncology research, azaindole derivatives are screened against panels of human cancer cell lines to determine their anti-proliferative activity. For example, azaindole compounds CM01 and CM02 were shown to be cytotoxic to several cancer cell lines, including multidrug-resistant (MDR) cells, and induced G2/M cell cycle arrest. nih.gov Similarly, platinum(II) complexes incorporating 7-azaindole ligands demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines, such as A549 (lung), HeLa (cervix), and A2780 (ovarian), in some cases exceeding the potency of the established drug cisplatin (B142131) and overcoming cisplatin resistance. plos.org A 4-azaindole (B1209526) based TGFβRI inhibitor demonstrated functional inhibition of the signaling pathway in a SMAD nuclear translocation assay with an IC50 of 1.8 μM. nih.gov

Table 3: Cytotoxicity of Azaindole Derivatives in Human Cancer Cell Lines

| Compound Type | Cell Line | Cancer Type | Cytotoxicity (IC50, µM) | Reference |

|---|---|---|---|---|

| cis-[PtCl2(4-Cl-7-aza)2] | A549 | Lung Carcinoma | 2.2 | plos.org |

| cis-[PtCl2(4-Cl-7-aza)2] | A2780R | Cisplatin-Resistant Ovarian Carcinoma | 1.2 | plos.org |

| cis-[PtCl2(3-Me-7-aza)2] | HOS | Osteosarcoma | 3.8 | plos.org |

| cis-[PtCl2(3-Me-7-aza)2] | MCF7 | Breast Adenocarcinoma | 8.0 | plos.org |

| Azaindole (Compound 2) | HOS | Osteosarcoma | 27.5 | mdpi.com |

| Azaindole (Compound 2) | MCF7 | Breast Adenocarcinoma | 18.3 | mdpi.com |

Preclinical In Vivo Models for Efficacy and Pharmacodynamics

Following successful in vitro testing, promising this compound derivatives and related analogs are advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetic (PK) properties, and pharmacodynamic (PD) effects. These studies in animal models such as mice, rats, and dogs are essential for predicting the potential clinical performance of a drug candidate. nih.govmdpi.commdpi.com

In the field of antiviral research, derivatives of this compound have demonstrated good pharmacokinetic profiles in vivo. nih.gov For example, the HIV-1 attachment inhibitor BMS-585248 was selected for clinical studies based on its potent in vitro activity, good PK properties, and a predicted low clearance in humans. nih.gov The development of prodrugs, such as Fostemsavir (a phosphonooxymethyl prodrug of a 6-azaindole inhibitor), has been a successful strategy to improve oral bioavailability, with studies in rats, dogs, and monkeys showing efficient release of the active parent drug. acs.orgmdpi.com

For antitubercular applications, the in vivo efficacy of lead azaindole compounds is typically assessed in a mouse model of tuberculosis. A representative 1,4-azaindole DprE1 inhibitor was shown to be effective in a BALB/c mouse model of M. tuberculosis infection, providing confidence in the therapeutic potential of this class of compounds. psu.edu

In oncology, the antitumor effects of azaindole derivatives have been demonstrated in various in vivo models. The azaindole derivatives CM01 and CM02 significantly reduced tumor size in a chicken chorioallantoic membrane (CAM) xenograft model using invasive breast cancer cells. nih.gov In another study, a novel 4-azaindole TGFβ receptor kinase inhibitor was evaluated in a murine tumor model, where its combination with an anti-PD-1 antibody resulted in significantly improved antitumor efficacy compared to either agent alone. nih.gov This highlights the potential of this compound derivatives not only as monotherapies but also as components of combination treatments in immuno-oncology.

Future Perspectives and Research Directions

Development of Novel 4-Fluoro-6-azaindole Scaffolds

The inherent versatility of the azaindole core allows for extensive chemical modification, providing a rich platform for the development of novel scaffolds with improved properties. The introduction of a nitrogen atom into the indole (B1671886) ring system, creating azaindole, is a strategic approach to modulate key physicochemical properties such as solubility, pKa, and lipophilicity. mdpi.commdpi.com This, in turn, can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. mdpi.commdpi.com

"Scaffold morphing," a rational drug design strategy, is being utilized to create new molecular backbones based on the this compound framework. nih.gov This involves replacing parts of the azaindole core with alternative chemical groups to generate novel intellectual property and potentially enhance therapeutic properties while maintaining potency. nih.gov For instance, the strategic incorporation of halogen substituents has been shown to enhance both the potency and metabolic stability of resulting drug candidates.

Furthermore, synthetic innovation is continuously being updated, allowing for more efficient and diverse synthesis of this compound derivatives. nih.govacs.org Researchers are exploring various cyclization approaches and cascade reactions to access a wider range of substituted azaindoles, expanding the chemical space for drug discovery. acs.org

Exploration of New Biological Targets

While this compound derivatives have shown significant promise as kinase inhibitors and antiviral agents, their potential extends to a broader range of biological targets. nih.govacs.org The azaindole framework is considered a "privileged structure" in medicinal chemistry due to its ability to mimic the purine (B94841) system and form multiple hydrogen bonds with biological targets. nih.govresearchgate.net

Current research has largely focused on protein kinases, where the azaindole core can interact with the hinge region of the ATP binding site, and on viral proteins like the HIV-1 envelope protein gp120. nih.govacs.org However, the unique electronic and structural features of this compound make it an attractive candidate for targeting other enzyme families and receptors.

Future research will likely focus on exploring its activity against a wider array of kinases implicated in various diseases, including cancer and inflammatory disorders. Additionally, there is potential for developing this compound derivatives as modulators of other important biological targets. For example, azaindole derivatives have been investigated as inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) for tuberculosis treatment and as Rho kinase (ROCK) inhibitors for conditions like hypertension and glaucoma. nih.govnih.gov The exploration of this scaffold against novel targets could lead to first-in-class therapeutics for a range of unmet medical needs.

Application of Artificial Intelligence and Machine Learning in Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of this compound-based drug candidates. acs.orgmdpi.comarxiv.org These computational tools can significantly accelerate the drug discovery process by analyzing vast datasets to predict the properties and activities of novel compounds. researchgate.netnih.gov

Furthermore, AI can be employed to identify new potential biological targets for the this compound scaffold by analyzing protein structures and predicting binding affinities. nih.gov This computational approach can help to repurpose existing compounds and guide the development of new derivatives for a wider range of diseases. As AI and ML technologies continue to advance, their application in the design of this compound analogues will become increasingly integral to the discovery of next-generation therapeutics. mdpi.comarxiv.org

Translational Research and Clinical Advancement of Analogues

The ultimate goal of developing this compound derivatives is their successful translation into clinically effective therapies. Several analogues have already entered clinical trials, demonstrating the therapeutic potential of this scaffold. nih.govacs.orgnih.gov One notable example is BMS-585248, a highly potent HIV-1 attachment inhibitor with a this compound core, which was selected for human clinical studies due to its improved in vitro potency and pharmacokinetic properties. acs.org

The journey from a promising preclinical candidate to an approved drug is fraught with challenges. Future efforts will focus on rigorous preclinical evaluation, including in vivo efficacy studies in relevant animal models and comprehensive safety and toxicology assessments. For example, fluorinated 5-azaindoles have been synthesized and evaluated as potential PET radioligands for imaging neuroinflammation, highlighting the diverse applications of this scaffold in clinical research. nih.gov

Continued investment in translational research will be crucial for advancing the most promising this compound analogues through the clinical trial pipeline. The insights gained from these clinical studies will not only determine the therapeutic value of specific compounds but also provide invaluable feedback for the design of future generations of this compound-based drugs. nih.gov

Q & A

Basic: What synthetic methodologies are currently used to produce 4-fluoro-6-azaindole derivatives?

Answer:

The enzymatic synthesis of this compound derivatives involves biocatalytic systems such as PfTrpB6 (a tryptophan synthase variant) combined with L-amino acid oxidase (LAAO). This system facilitates regioselective fluorination and nitrogen substitution in the indole scaffold . For example, PfTrpB6 catalyzes the condensation of 4-fluoroindole with serine to generate fluorinated tryptophan analogs, while LAAO enables oxidative deamination to yield azaindole-3-pyruvate derivatives. Alternative chemical synthesis routes (e.g., palladium-catalyzed cross-coupling or nucleophilic aromatic substitution) are also documented but require rigorous optimization of reaction conditions (solvent polarity, temperature, catalyst loading) to minimize side products .

Advanced: How can structural-activity relationship (SAR) contradictions in this compound-based HIV-1 inhibitors be resolved?

Answer:

Contradictions in SAR studies, such as unexpected drops in potency despite favorable substituent additions, can be addressed by:

Conformational Analysis : Use X-ray crystallography or molecular dynamics simulations to verify whether substituents (e.g., triazole groups at the 7-position) adopt coplanar conformations with the azaindole core, as non-coplanar orientations disrupt gp120 binding .

Serum Shift Assays : Test compounds in 40% human serum to account for protein-binding effects that may mask in vitro potency. For instance, BMS-585248 maintained subnanomolar activity under these conditions due to reduced serum albumin affinity .

Metabolic Profiling : Identify metabolic hotspots (e.g., piperazine rings) prone to oxidation and modify substituents to improve pharmacokinetic stability .

Basic: What are the key pharmacological targets of this compound derivatives?

Answer:

this compound derivatives primarily target viral entry mechanisms in HIV-1 by binding to the gp120 envelope protein, blocking host cell attachment. The 4-fluoro substitution enhances hydrophobic interactions with the Phe43 cavity of gp120, while the azaindole core mimics natural indole-containing ligands . Secondary targets include kinases and G protein-coupled receptors (GPCRs) due to the scaffold’s bioisosteric similarity to adenine and purine bases .

Advanced: What experimental strategies mitigate batch-to-batch variability in enzymatic synthesis of this compound intermediates?

Answer:

To ensure reproducibility:

Enzyme Engineering : Optimize PfTrpB6 variants for higher thermal stability (e.g., via site-directed mutagenesis at residues 160–170) to maintain activity across reaction scales .

Process Monitoring : Use real-time HPLC or LC-MS to track intermediate accumulation (e.g., azaindole-3-pyruvate) and adjust substrate feeding rates.

Reaction Engineering : Implement continuous-flow systems to stabilize pH and oxygen levels, critical for LAAO activity .

Basic: How do researchers validate the purity of this compound compounds?

Answer:

Purity validation involves:

Chromatographic Methods : Reverse-phase HPLC with UV detection (λ = 254–280 nm) and C18 columns, using acetonitrile/water gradients .

Spectroscopic Confirmation : NMR to verify fluorine incorporation and absence of defluorination byproducts; HRMS for exact mass analysis .

Elemental Analysis : Carbon-hydrogen-nitrogen (CHN) combustion analysis to confirm stoichiometry (±0.4% tolerance) .

Advanced: What computational approaches predict the metabolic stability of this compound derivatives?

Answer:

Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-F and N-H bonds to identify oxidation-prone sites .

CYP450 Docking Simulations : Model interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict phase I metabolism pathways.

Machine Learning : Train models on existing pharmacokinetic data (e.g., clearance rates, half-life) to prioritize derivatives with optimal ADME profiles .

Basic: What safety protocols are critical when handling this compound derivatives?

Answer:

Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.

Ventilation : Conduct reactions in fume hoods due to potential release of volatile fluorinated byproducts.

Waste Disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste per EPA guidelines .

Advanced: How can researchers address conflicting bioactivity data in azaindole studies?

Answer:

Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based infectivity assays) .

Control Standardization : Include reference compounds (e.g., BMS-488043) in all assays to normalize inter-lab variability .

Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies and identify consensus trends .

Basic: What criteria define a robust research question for studying this compound?

Answer:

Use the FINER framework :

- Feasible : Can the question be answered with available resources (e.g., lab equipment)?

- Interesting : Does it address a gap in HIV-1 entry inhibition or kinase modulation?

- Novel : Does it explore understudied substituents (e.g., 7-position triazoles)?

- Ethical : Are animal/human trials justified and compliant with institutional guidelines?

- Relevant : Does it align with NIH priority areas (e.g., antiviral therapeutics)? .

Advanced: How can researchers integrate this compound SAR data into predictive QSAR models?

Answer:

Descriptor Selection : Include electronic (Hammett σ), steric (Taft’s ), and lipophilic (logP) parameters.

Model Validation : Use leave-one-out cross-validation (LOO-CV) and external test sets to avoid overfitting.

Applicability Domain (AD) : Define chemical space boundaries (e.g., fluorine count, ring saturation) to ensure model reliability for new derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.